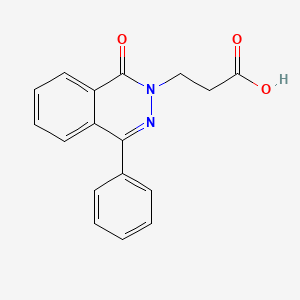

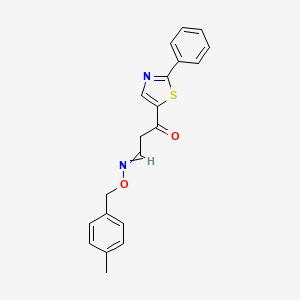

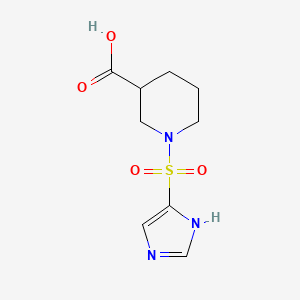

1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone is a compound that can be associated with the synthesis of various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be informative for understanding the synthesis and reactivity of similar compounds.

Synthesis Analysis

The synthesis of nitrogen-containing heterocycles can be achieved through various methods. For instance, an iron-catalyzed intramolecular C(sp(2))-N cyclization protocol has been developed for the synthesis of substituted pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes. This method involves N-O bond cleavage and intramolecular directed C-H arylation reactions in acetic acid . Although this paper does not directly discuss the synthesis of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone, the methodology could potentially be adapted for its synthesis given the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone often includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of substituents on the pyrrolidine ring, such as nitro groups or aryl groups, can significantly influence the chemical properties and reactivity of these molecules. For example, the synthesis of chiral pyrrolidines has been achieved through nitrile anion cyclization, demonstrating the ability to form complex structures with high enantiomeric excess .

Chemical Reactions Analysis

The reactivity of compounds containing nitro groups and pyrrolidine rings can be complex. For example, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with pyrrolidine bases in dipolar aprotic solvents has been studied, showing that primary and secondary amines can promote the reaction to yield a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene as the final product . This suggests that the pyrrolidine ring in 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone could engage in similar reactions, potentially leading to the formation of new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone would be influenced by the presence of the nitro group and the pyrrolidine ring. The nitro group is an electron-withdrawing group that can affect the electron density of the phenyl ring, potentially impacting the reactivity of the compound. The pyrrolidine ring can contribute to the compound's basicity and solubility in organic solvents. While the papers provided do not directly discuss the properties of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone, they do provide a context for understanding how similar functional groups and structures can influence the properties of related compounds .

Applications De Recherche Scientifique

Enantioselective Synthesis and Catalysis

The study by Chung et al. (2005) describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieves high yields and enantiomeric excess, demonstrating the utility of pyrrolidine derivatives in synthesizing chiral building blocks for pharmaceuticals and agrochemicals (Chung et al., 2005).

Heterocyclic Compounds Synthesis

Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting their importance in medicinal chemistry and industrial applications. The study exemplifies the diverse reactivity of pyrrolidine derivatives, making them valuable for constructing biologically active molecules (Żmigrodzka et al., 2022).

Luminescent Sensing Materials

Zhang et al. (2017) developed novel MOFs (Metal-Organic Frameworks) with open ketone group sites for sensitive luminescent sensing of nitrobenzene and iron(III) ions. This research indicates the potential of ketone-functionalized materials, related to the compound , for environmental monitoring and safety applications (Zhang et al., 2017).

Hydrogen-Bonding Patterns and Crystal Engineering

Balderson et al. (2007) characterized hydrogen-bonding patterns in enaminones, including structures similar to the query compound, providing insights into the design of molecular materials with specific physical properties. This study contributes to our understanding of molecular self-assembly and the design of functional materials (Balderson et al., 2007).

Novel Cathinone Derivative Identification

Bijlsma et al. (2015) identified and characterized a novel cathinone derivative, underscoring the ongoing discovery of new synthetic compounds. While not directly related to the exact chemical name given, this research highlights the broader context of synthetic compound analysis for forensic and regulatory purposes (Bijlsma et al., 2015).

Propriétés

IUPAC Name |

1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-9(15)10-4-5-11(12(8-10)14(16)17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRRVRRXUGSDIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399841 |

Source

|

| Record name | 1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone | |

CAS RN |

887595-31-5 |

Source

|

| Record name | 1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887595-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)